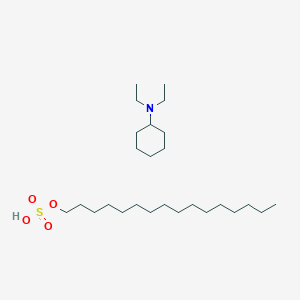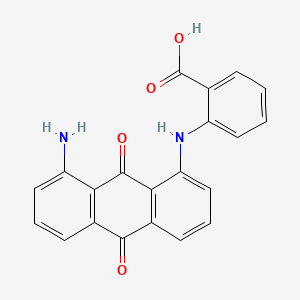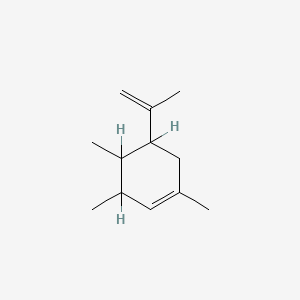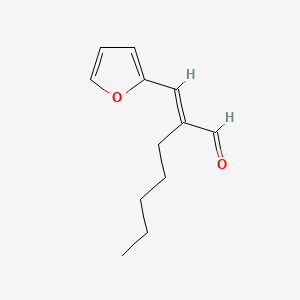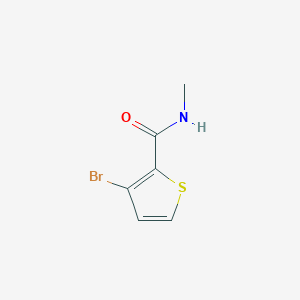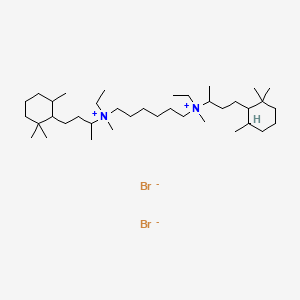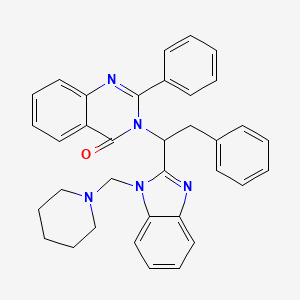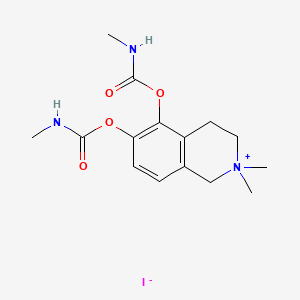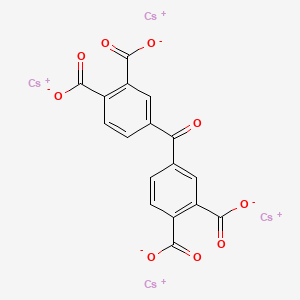
Tetracesium 4,4'-carbonyldiphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracesium 4,4’-carbonyldiphthalate: is a chemical compound with the molecular formula C17H11Cs4O9 It is a salt formed from the reaction of cesium ions with 4,4’-carbonyldiphthalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tetracesium 4,4’-carbonyldiphthalate typically involves the reaction of cesium salts with 4,4’-carbonyldiphthalic acid. The synthesis process includes two main steps:
Formation of Cesium Salt: Cesium salts react with 4,4’-carbonyldiphthalic acid to form the cesium salt of the acid.
Acidification: The cesium salt is then acidified under alkaline conditions to produce tetracesium 4,4’-carbonyldiphthalate.
Industrial Production Methods: Industrial production methods for tetracesium 4,4’-carbonyldiphthalate are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetracesium 4,4’-carbonyldiphthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Tetracesium 4,4’-carbonyldiphthalate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a tool in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a component in drug formulations. Its interactions with biological targets are of particular interest in the development of new therapeutic agents.
Industry: In industrial applications, tetracesium 4,4’-carbonyldiphthalate is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other specialized products.
Mécanisme D'action
The mechanism by which tetracesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Tetracesium 4,4’-carbonylbisphthalate
- Cesium 4,4’-carbonyldiphthalate
- Cesium 4,4’-carbonylbisphthalate
Comparison: Tetracesium 4,4’-carbonyldiphthalate is unique in its specific cesium content and structural configuration. Compared to similar compounds, it offers distinct properties that make it suitable for specialized applications. Its higher cesium content, for example, may enhance its reactivity and stability in certain reactions.
Propriétés
Numéro CAS |
68123-46-6 |
|---|---|
Formule moléculaire |
C17H6Cs4O9 |
Poids moléculaire |
885.8 g/mol |
Nom IUPAC |
tetracesium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
Clé InChI |
XGZNCPRMHCIOSP-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
